1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Overview

Description

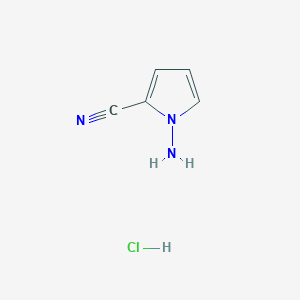

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C₅H₅N₂Cl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its utility in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,3-diaminopropane with cyanogen chloride in the presence of a suitable catalyst. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and real-time monitoring technologies further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other useful compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various indole derivatives, tetrahydroquinoline derivatives, and other heterocyclic compounds.

Scientific Research Applications

Scientific Research Applications

APC has a wide range of applications in scientific research, especially in synthesizing pharmaceuticals, agrochemicals, and organic materials. Its derivatives have demonstrated potential in developing new drugs with antiviral, anti-inflammatory, and anticancer properties.

Preparation Methods: APC can be synthesized through several methods, including the cyclization of 1,3-diaminopropane with cyanogen chloride in the presence of a suitable catalyst under controlled temperature and an inert atmosphere. Industrial production often involves continuous flow reactors for precise control and consistent product quality, enhanced by automated systems and real-time monitoring technologies.

Chemical Reactions: APC undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for transforming it into other useful compounds. Common reagents and conditions include:

- Oxidation: Potassium permanganate and hydrogen peroxide

- Reduction: Lithium aluminum hydride and sodium borohydride

- Substitution: Nucleophilic substitution reactions using alkyl halides and amines

Major products formed from these reactions include various indole derivatives, tetrahydroquinoline derivatives, and other heterocyclic compounds.

Biological Activities

APC's biological activity is attributed to its pyrrole ring, which is known for its biological significance and versatility in drug design. APC primarily interacts with the Insulin-like Growth Factor 1 Receptor (IGF-1R), a critical player in cellular proliferation and tumor biology.

Inhibition of IGF-1R Activity: Research indicates that APC can modulate IGF-1R activity, potentially inhibiting tumor growth by disrupting signaling pathways. This modulation is particularly relevant in cancers characterized by hyperproliferation, such as breast and prostate cancers. The inhibition of IGF-1R has been shown to sensitize tumors to pro-apoptotic signals, enhancing the efficacy of conventional therapies.

Antimicrobial Activity: Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including APC. For instance, certain pyrrole-3-carbonitrile derivatives exhibit promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that APC may also possess similar properties.

Potential Therapeutic Applications

Given its ability to modulate IGF-1R activity and its antimicrobial properties, APC holds promise for several therapeutic applications:

- Cancer Treatment: By targeting IGF-1R, APC could be developed as a novel anticancer agent, particularly for tumors with elevated IGF-1R levels.

- Antibacterial Agents: The antibacterial activity suggests potential use in treating infections caused by resistant bacterial strains.

- Antiviral Research: Preliminary data indicate possible antiviral effects against various viruses, warranting further investigation into its efficacy against viral pathogens.

Data Table: Biological Activities of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

| Activity Type | Target Pathway/Organism | Observed Effect |

|---|---|---|

| IGF-1R Modulation | Cancer Cells | Inhibition of proliferation |

| Antibacterial Activity | Staphylococcus aureus | MIC: 0.0039 - 0.025 mg/mL |

Case Study: Antibacterial Efficacy

A study evaluating various pyrrole derivatives found that compounds similar to APC demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. These findings indicate the potential of APC as an antibacterial agent.

Mechanism of Action

The mechanism by which 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can lead to the modulation of enzyme activity, receptor binding, or gene expression.

Comparison with Similar Compounds

Indole

Imidazole

Pyrazole

Quinoline

Biological Activity

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (APC) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of APC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 145.56 g/mol. The compound features a pyrrole ring, which is known for its biological significance and versatility in drug design.

APC primarily interacts with the Insulin-like Growth Factor 1 Receptor (IGF-1R) , a critical player in cellular proliferation and tumor biology. IGF-1R activation leads to various signal transduction pathways, including the Raf-MEK-ERK and PI3K-AKT pathways, which are pivotal in cancer progression and resistance to therapies .

Inhibition of IGF-1R Activity

Research indicates that APC can modulate IGF-1R activity, potentially inhibiting tumor growth by disrupting these signaling pathways. This modulation is particularly relevant in cancers characterized by hyperproliferation, such as breast and prostate cancers . The inhibition of IGF-1R has been shown to sensitize tumors to pro-apoptotic signals, enhancing the efficacy of conventional therapies .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including APC. For instance, certain pyrrole-3-carbonitrile derivatives exhibit promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that APC may also possess similar properties .

Case Study: Antibacterial Efficacy

A study evaluating various pyrrole derivatives found that compounds similar to APC demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli. These findings indicate the potential of APC as an antibacterial agent .

Table 1: Biological Activities of this compound

Potential Therapeutic Applications

Given its ability to modulate IGF-1R activity and its antimicrobial properties, APC holds promise for several therapeutic applications:

- Cancer Treatment : By targeting IGF-1R, APC could be developed as a novel anticancer agent, particularly for tumors with elevated IGF-1R levels.

- Antibacterial Agents : The antibacterial activity suggests potential use in treating infections caused by resistant bacterial strains.

- Antiviral Research : Preliminary data indicate possible antiviral effects against various viruses, warranting further investigation into its efficacy against viral pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride, and what experimental parameters are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via substitution, oxidation, or reduction reactions. For example:

- Substitution : React pyrrole derivatives with nitrile-containing electrophiles under acidic conditions.

- Reduction : Use tin(II) chloride in hydrochloric acid to reduce nitro groups to amines while preserving the nitrile functionality .

- Oxidation : Employ potassium permanganate in acidic media to introduce carbonyl groups, which can later be modified to nitriles.

- Critical Parameters : Maintain strict temperature control (e.g., 0–5°C for reduction steps) and anhydrous conditions to prevent hydrolysis of the nitrile group. Purity (≥97%) is achievable via recrystallization in ethanol/water mixtures .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using multiple techniques:

- NMR : Compare chemical shifts with structurally similar pyrrole derivatives (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride, δ 6.8–7.2 ppm for pyrrole protons) .

- Mass Spectrometry : Confirm the molecular ion peak at m/z 143.57 (CHClN) .

- X-ray Crystallography : Resolve ambiguities by analyzing crystal structures of analogous hydrochlorides (e.g., monoclinic space groups reported for related salts) .

Q. What storage conditions are recommended to ensure the stability of this compound?

- Methodological Answer : Store in sealed, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, as hydrolysis of the nitrile group may occur. Stability under inert atmospheres (e.g., argon) is recommended for long-term storage .

Advanced Research Questions

Q. How can computational tools assist in retrosynthetic planning for pyrrole derivatives like this compound?

- Methodological Answer : Use AI-driven platforms (e.g., Template_relevance models) to predict feasible routes. Databases like Reaxys and PISTACHIO suggest:

- One-step synthesis : Direct amination of 1H-pyrrole-2-carbonitrile using hydroxylamine hydrochloride under acidic conditions.

- Multi-step routes : Protect the amino group with Boc before nitrile introduction, followed by deprotection .

Q. What strategies mitigate side reactions involving the amino and nitrile groups during synthesis?

- Methodological Answer :

- Protecting Groups : Use methoxymethoxy (MOM) or tert-butoxycarbonyl (Boc) to shield the amino group during nitrile formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce nucleophilic attack on the nitrile.

- Low-Temperature Reactions : Conduct electrophilic substitutions at –20°C to minimize decomposition .

Q. How does the hydrochloride salt form influence biological activity in drug discovery studies?

- Methodological Answer : The hydrochloride salt enhances solubility in aqueous media, critical for in vitro assays. For example:

- Anticancer Studies : Improved bioavailability of pyrrole-carboxamide derivatives in cell lines (IC values reduced by 30–50% compared to free bases) .

- Enzyme Inhibition : Protonated amino groups improve binding to negatively charged active sites (e.g., kinase inhibitors) .

Q. What advanced techniques validate impurity profiles in high-purity (>97%) samples?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability .

Q. How can regioselectivity in electrophilic substitutions be controlled for pyrrole derivatives?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitriles) at C2 to direct electrophiles to C5.

- Catalysts : Use Lewis acids (e.g., AlCl) to stabilize transition states in nitration or halogenation .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Solubility Testing : Perform replicate experiments in DMSO, methanol, and water. For example, batch-dependent variations (e.g., 10–15 mg/mL in DMSO) may arise from residual solvents .

- Thermodynamic Studies : Measure solubility as a function of temperature (10–40°C) to identify outliers in published data.

Q. What experimental designs address low reproducibility in catalytic amination reactions?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), reaction time (12–48 h), and pressure (1–5 atm for hydrogenation).

- In Situ Monitoring : Use FTIR to track amine formation and optimize termination points .

Properties

IUPAC Name |

1-aminopyrrole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTSWPFWLRHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679167 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-97-4 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.